molecular formula C12H12N4 B2544006 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 956379-49-0

5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2544006
CAS RN: 956379-49-0
M. Wt: 212.256
InChI Key: JDENMXXNCZZSKT-UHFFFAOYSA-N
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Description

The compound “5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxamide” is offered by Benchchem. Another related compound is "5-amino-1-(3,5-dimethylphenyl)-1H-indole" .


Molecular Structure Analysis

The molecular structure of related compounds can be found in resources like ChemicalBook .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in resources like ChemicalBook .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis : A study demonstrates a one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives, highlighting a facile and efficient method for producing these compounds (Poonam & Singh, 2019).

  • Crystal and Molecular Structure Analysis : Research on the crystal and molecular structure of similar pyrazole-carbonitrile derivatives provides insights into their chemical properties, like intermolecular interactions, which are vital for understanding their potential applications (Fathima et al., 2014).

  • Novel Synthesis Techniques : A novel synthesis route for new derivatives, involving the cyclocondensation of 5-amino-1-(2-oxo-2-arylethyl)-3-(arylamino)-1H-pyrazole-4-carbonitriles, has been explored, expanding the potential chemical diversity of this compound (Khalafy et al., 2014).

Potential Applications

  • Antimicrobial Activity : Certain derivatives of pyrazole-carbonitriles have been investigated for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents (Puthran et al., 2019).

  • Anticancer Activity : Some heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, which is structurally related to 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile, have shown promising results in anticancer activity studies (Metwally et al., 2016).

  • Corrosion Inhibition : Derivatives of pyrazole-carbonitriles, including those with structural similarities to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic solutions, suggesting their potential industrial applications (Yadav et al., 2016).

  • Crop Protection : Pyrazole derivatives, including those similar to the compound , have been synthesized with potential applications in crop protection, indicating their possible use in agricultural chemistry (Plem et al., 2015).

Safety and Hazards

Safety data sheets for related compounds can be found on websites like Echemi .

properties

IUPAC Name

5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-3-9(2)5-11(4-8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDENMXXNCZZSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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